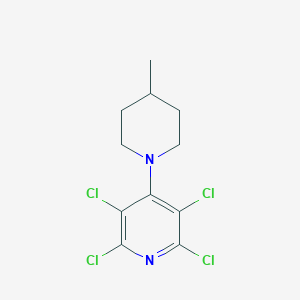

![molecular formula C22H17N3O3 B395433 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 300390-17-4](/img/structure/B395433.png)

5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound with a fused pyrazolo-benzoxazine ring system. It contains a nitrophenyl group and a phenyl group, contributing to its aromatic character. The molecular formula is C22H16ClN3O3 , and its molecular weight is approximately 405.844 g/mol .

Molecular Structure Analysis

The molecular structure of This compound consists of a central pyrazolo-benzoxazine core. The nitrophenyl and phenyl groups are attached to this core, contributing to its overall stability and reactivity. The detailed arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Chemical Synthesis and Reactivity : The synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds, which includes derivatives like "5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine," involves dehydration processes and cyclization reactions. These compounds have been studied for their electrophilic properties and potential as chiral synthons in organic synthesis. The methodologies for synthesizing these compounds highlight their structural versatility and reactivity, which are crucial for developing novel pharmaceuticals and materials (Sainsbury, 1991).

Biological and Pharmacological Applications

Antimicrobial and Antifungal Activities : Research on benzoxazinoids, which share a similar benzoxazine core with "this compound," indicates their role as plant defense metabolites with potential antimicrobial scaffolds. Synthetic derivatives of benzoxazinoids have shown potent activity against various pathogens, suggesting the potential of benzoxazine derivatives in antimicrobial and antifungal applications (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Profile : Benzoxazines and their derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antituberculosis, anti-diabetic, antihypolipidaemic, and antidepressant effects. This highlights the importance of benzoxazine scaffolds in drug design and the potential for creating new therapeutic agents (Siddiquia, Alama, & Ahsana, 2010).

Mécanisme D'action

Mode of Action

It is known that benzoxazine compounds can act as latent catalyst systems . These catalysts remain dormant at room temperature but become activated during heating . This activation could potentially lead to interactions with target molecules, resulting in biochemical changes.

Biochemical Pathways

Benzoxazine compounds are known to undergo ring-opening polymerization , which could potentially affect various biochemical pathways

Result of Action

It is known that benzoxazine compounds can form high-performance thermosetting polymers , suggesting potential applications in various industrial fields.

Action Environment

The action of 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be influenced by various environmental factors. For instance, the activation of benzoxazine catalysts is temperature-dependent . Therefore, the temperature of the environment could significantly influence the compound’s action, efficacy, and stability. Other environmental factors, such as pH and the presence of other molecules, could also play a role.

Propriétés

IUPAC Name |

5-(2-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-25(27)19-12-6-4-11-17(19)22-24-20(16-10-5-7-13-21(16)28-22)14-18(23-24)15-8-2-1-3-9-15/h1-13,20,22H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXREEPWQOPTQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[2-({4-[Chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B395350.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)

![N-(3-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}phenyl)benzamide](/img/structure/B395364.png)

![5-(3-bromophenyl)-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B395366.png)

![2-(5-Furan-2-yl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-hydroxy-phenyl)-ethanone](/img/structure/B395368.png)

![N-allyl-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B395371.png)

![4-chloro-N-(4-ethoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B395373.png)